Z-N-Cyclopropyl-L-Isoleucinamide

Description

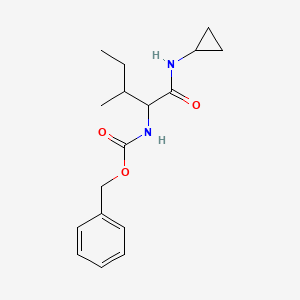

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-3-12(2)15(16(20)18-14-9-10-14)19-17(21)22-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTATPNXUUJVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Z N Cyclopropyl L Isoleucinamide and Its Analogs

General Principles of Amide and Peptide Bond Formation

The formation of the amide bond is the fundamental linkage in peptides and a common feature in a vast array of biologically active molecules, including peptidomimetics. The synthesis of N-acylated amino amides like Z-N-Cyclopropyl-L-Isoleucinamide relies on these established principles, adapted for the specific characteristics of the constituent building blocks.

Liquid-Phase Synthesis Approaches for Peptidomimetics

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical approach where reactions are carried out in a homogeneous solution. sennchem.com Unlike the more common solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS involves the step-by-step addition of amino acids in solution. bachem.com This method is particularly well-suited for the synthesis of short peptides, peptide fragments, and peptidomimetics. sennchem.combioduro.com

One of the primary advantages of LPPS is its scalability and cost-effectiveness for large-quantity production of shorter peptides (typically under 8 amino acids). sennchem.com The coupling steps can be more efficient as higher concentrations of reactants can be used without the steric constraints of a solid support. sennchem.com This often leads to higher purity of the final product, potentially reducing the need for extensive HPLC purification. sennchem.com However, LPPS requires the purification of intermediates after each coupling step, which can be time-consuming. To overcome this, soluble tags are sometimes used to facilitate the isolation of the product by precipitation and filtration. bachem.com

For complex structures like peptidomimetics, which may incorporate unnatural amino acids or have poor solubility, LPPS can offer advantages. bioduro.com The homogeneous reaction environment can be beneficial for difficult coupling reactions that might be inefficient on a solid support. bioduro.comnih.gov

| Synthesis Method | Key Characteristics | Advantages for Peptidomimetics | Limitations |

| Liquid-Phase Peptide Synthesis (LPPS) | Reactions occur in solution; intermediates are isolated and purified after each step. bachem.com | Scalable for large quantities, cost-effective for short peptides, potentially higher purity, suitable for hydrophobic or difficult sequences. sennchem.combachem.combioduro.com | Time-consuming due to intermediate purification, less amenable to automation. |

| Solid-Phase Peptide Synthesis (SPPS) | The growing peptide is attached to an insoluble resin support, allowing easy removal of excess reagents. nih.gov | Fast, easily automated, suitable for long peptides. sennchem.com | Can have lower efficiency for difficult couplings, potential for aggregation on the resin. bioduro.com |

Protecting Group Strategies in the Synthesis of N-Acylated Amino Amides

The synthesis of N-acylated amino amides necessitates a careful strategy of using protecting groups to prevent unwanted side reactions. researchgate.net These temporary groups mask reactive functional groups, ensuring that amide bond formation occurs only at the desired positions. researchgate.net For a molecule like this compound, the key functionalities to protect are the α-amino group of the L-Isoleucinamide core during the acylation steps.

Benzyloxycarbonyl (Z or Cbz): Introduced by Bergmann and Zervas, the Z-group is stable under a range of conditions but is readily removed by catalytic hydrogenolysis or under strong acidic conditions. researchgate.net

tert-Butyloxycarbonyl (Boc): This group is stable to bases and nucleophiles but is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov The use of Boc protection on the Nε-amine of lysine, however, can sometimes lead to solubility issues in protected peptides. nih.gov

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is removed by a mild base, typically piperidine. mdpi.com This orthogonality to acid-labile side-chain protecting groups makes it a cornerstone of modern solid-phase peptide synthesis. nih.gov

In the synthesis of N-acylated amino amides, the protecting group on the amino acid derivative is removed, and the free amine is then coupled with the desired acyl group. To achieve regioselective amide bond formation, side-chain protection is often essential. nih.govfrontiersin.org However, many protecting groups can decrease the solubility of the peptide. nih.govfrontiersin.org To address this, more polar protecting groups like the N,N-dimethylaminoxy carbonyl (Dmaoc) have been developed. nih.govfrontiersin.org

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, known for imparting conformational rigidity and unique biological properties to molecules. nih.govresearchgate.net Its incorporation into amino acid or peptide structures requires specialized synthetic methods.

Cobalt-Catalyzed Cyclopropanation Reactions

Cobalt-catalyzed reactions have emerged as a powerful tool for the synthesis of cyclopropanes. These methods often offer high efficiency and stereoselectivity. organic-chemistry.org Cobalt(II) complexes, particularly those with chiral porphyrin or corrole (B1231805) ligands, can effectively catalyze the cyclopropanation of various olefins with diazo compounds. organic-chemistry.orgorganic-chemistry.orgusf.edu

For example, a cobalt(II) complex of a D2-symmetric chiral porphyrin has been shown to be an effective catalyst for the asymmetric cyclopropanation of olefins with α-cyanodiazoacetates. organic-chemistry.org This reaction works for a wide range of aromatic and aliphatic olefins under mild conditions, producing the desired cyclopropane products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org A key advantage of some cobalt catalyst systems is their ability to suppress side reactions like the 1,2-hydride shift, which can be a problem in other cyclopropanation methods. nih.gov

These cobalt-based systems can generate cobalt carbene radical species as intermediates, which then react with the olefin to form the cyclopropane ring. nih.gov The choice of ligand on the cobalt center is crucial for controlling the stereochemical outcome of the reaction. usf.edu

| Catalyst System | Diazo Reagent | Substrate Scope | Key Features |

| Cobalt(II) with D2-symmetric chiral porphyrin organic-chemistry.org | α-Cyanodiazoacetates | Aromatic and aliphatic olefins (electron-rich and -poor) | High yields, high diastereo- and enantioselectivity. |

| Cobalt pyridine–diimine (PDI) complexes nih.gov | gem-Dichlorocycloalkanes (carbene precursors) | Terminal 1,3-dienes | Suppresses 1,2-hydride shift side reactions. |

| Cobalt(III) corrole complexes usf.edu | Ethyl phenyldiazoacetate | Alkenes | Produces cyclopropyl nitroesters in high yields with excellent diastereoselectivity. |

Alternative Cyclopropanation Methodologies for Building Blocks

Besides cobalt catalysis, a variety of other methods are available for constructing cyclopropane-containing building blocks suitable for incorporation into peptidomimetics. acs.org Traditional approaches can be broadly categorized into the reaction of C1-equivalents with dehydroamino acids or the bis-alkylation of malonic acid derivatives. acs.orgnih.gov

Common methods include:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. organic-chemistry.org

Rhodium and Copper Catalysis: Rhodium(II) and copper catalysts are widely used to mediate the cyclopropanation of olefins with diazo compounds, such as ethyl diazoacetate. researchgate.net Rhodium-catalyzed procedures can be optimized to avoid side reactions like β-hydride elimination by using sterically demanding ligands. organic-chemistry.org

Corey-Chaykovsky Reaction: This reaction involves the use of a sulfur ylide to transfer a methylene (B1212753) group to an α,β-unsaturated ester or ketone to form a cyclopropane. acs.org

Intramolecular Reactions: An intramolecular Hofmann rearrangement can be used to generate bicyclic carbamates, which serve as versatile intermediates that can be opened to access cyclopropane amino acids. nih.govfigshare.com

The choice of method often depends on the desired substitution pattern and stereochemistry of the final cyclopropane building block. nih.gov

Derivatization of Cyclopropane Scaffolds via Oxidation, Reduction, and Hydrolysis

Once a functionalized cyclopropane scaffold is synthesized, its synthetic handles (e.g., esters, ketones, sulfides) can be further manipulated to create a diverse library of compounds. researchgate.netrochester.edu This derivatization is key to building complex molecules from a common cyclopropane-containing intermediate. nih.gov

Oxidation: Functional groups attached to the cyclopropane ring can be readily oxidized. For example, a primary alcohol can be oxidized to an aldehyde using reagents like Dess–Martin periodinane, and further oxidized to a carboxylic acid under Pinnick conditions. acs.orgnih.gov The cyclopropane ring itself is generally stable to these conditions, although harsh oxidation can lead to ring-opening. chemrxiv.org

Reduction: Ketones or esters on a cyclopropane scaffold can be reduced to alcohols using standard reducing agents. The reduction of cyclopropyl ketones, for instance, provides access to valuable cyclopropanols. rochester.edu

Hydrolysis: Ester groups are common synthetic handles in cyclopropanation products (e.g., from reactions with ethyl diazoacetate). These esters can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids, which can then be used in amide bond coupling reactions to be incorporated into a peptide chain. researchgate.net

These transformations allow a single cyclopropane building block to be converted into a variety of derivatives, including acids, alcohols, and amides, which are essential for the synthesis of complex targets like this compound. nih.gov

Specific Synthetic Routes to this compound

The construction of this compound, which features a benzyloxycarbonyl (Z) protected L-isoleucine linked to a cyclopropylamine (B47189) via an amide bond, can be approached through established and reliable synthetic organic chemistry reactions. The primary challenge lies in the efficient formation of the amide bond while preserving the stereochemical integrity of the L-isoleucine backbone.

The formation of an amide bond is a cornerstone of organic synthesis, particularly in peptide and medicinal chemistry. researchgate.net The most common method involves the condensation of a carboxylic acid with an amine. hepatochem.comunec-jeas.com However, a direct reaction is often inefficient due to a competing acid-base reaction where the amine is protonated, losing its nucleophilicity. chemistrysteps.com To overcome this, the carboxylic acid must first be "activated" to make it more electrophilic. fishersci.co.uk

Several classes of coupling reagents are employed for this activation. Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. hepatochem.comchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. chemistrysteps.comfishersci.co.uk To improve efficiency and reduce side reactions like racemization of the amino acid, additives such as hydroxybenzotriazole (B1436442) (HOBt) are often included. acgpubs.orgresearchgate.net

Alternative strategies include converting the carboxylic acid into other reactive intermediates like acyl chlorides or azides, though their high reactivity can be incompatible with complex substrates. hepatochem.com For challenging couplings, phosphonium (B103445) and aminium reagents represent an improvement over carbodiimide (B86325) methods, particularly in preventing the loss of stereochemical purity in chiral amino acids. hepatochem.com Additionally, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) provides a powerful method for forming C-N bonds, allowing for the direct coupling of cyclopropylamine with aryl bromides in a single step to create N-arylcyclopropylamines. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Widely applicable; activate carboxylic acids by forming O-acylisourea intermediates. hepatochem.comfishersci.co.uk |

| Additives | HOBt, HOAt | Used with carbodiimides to increase yields and suppress racemization. acgpubs.orgresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | Effective for difficult couplings and help to avoid side reactions. hepatochem.com |

| Aminium/Uronium Salts | HBTU, HATU | Similar to phosphonium salts, known for high efficiency in peptide synthesis. |

Integration of L-Isoleucine into the Compound Structure

The synthesis of this compound specifically requires the incorporation of the L-isoleucine moiety. This process begins with a protected form of the amino acid, typically N-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine) or, for the target compound, N-benzyloxycarbonyl-L-isoleucine (Z-L-isoleucine). The protecting group on the nitrogen atom prevents it from reacting during the activation of the carboxyl group.

A standard procedure involves dissolving the N-protected L-isoleucine and a coupling additive like HOBt in a suitable solvent such as dichloromethane (B109758) (CH2Cl2). acgpubs.orgresearchgate.net Subsequently, the amine (cyclopropylamine) and the coupling reagent (e.g., DCC) are added to the mixture. acgpubs.orgresearchgate.net The reaction is typically stirred at room temperature to allow for the formation of the amide bond. This approach has been successfully used to synthesize various amide derivatives of L-isoleucine by reacting the protected amino acid with different aromatic amines, achieving high yields. acgpubs.orgresearchgate.net After the amide bond is formed, the N-protecting group can be removed if necessary for further functionalization.

Biocatalysis offers a powerful and green alternative for the synthesis of chiral amides. Enzymes operate under mild conditions and often exhibit high stereoselectivity, which is crucial for pharmaceutical synthesis. pharmasalmanac.com

Several enzymatic strategies are relevant for preparing chiral amides and their precursors:

Amidases and Amino Peptidases : These enzymes can be used in dynamic kinetic resolutions to produce chiral amino acids from their corresponding amides. For instance, L-amino acid amidase from Pseudomonas azotoformans can selectively hydrolyze L-amino acid amides. nih.gov

Amine Dehydrogenases (AmDHs) : Through protein engineering, enzymes like phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase have been modified to catalyze the reductive amination of ketones to produce chiral amines with high stereoselectivity. nih.gov

Transaminases : These enzymes are highly stereoselective and catalyze the transfer of an amine group from a donor to a ketone acceptor. nih.gov Extensive engineering has broadened their substrate scope to include bulky and complex molecules, making them ideal for chiral amine synthesis. nih.gov

These enzymatic methods can be employed to synthesize the chiral amine or amino acid components, which can then be integrated into the final molecule using traditional chemical coupling reactions. pharmasalmanac.comnih.gov This chemoenzymatic approach combines the selectivity of biocatalysts with the broad applicability of chemical synthesis. nih.gov

Divergent Synthesis Strategies for Related Cyclopropane-Containing Scaffolds and Building Blocks

Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a single, common intermediate. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. For cyclopropane-containing molecules, a bifunctional cyclopropane precursor can be designed to allow for orthogonal derivatization.

One such strategy involves a cobalt-catalyzed cyclopropanation to produce a precursor like ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate on a large scale. nih.gov This intermediate possesses two distinct functional handles—an ester and a sulfide—that can be manipulated independently. nih.gov

The ester group can undergo hydrolysis to a carboxylic acid, reduction to an alcohol, or amidation to form various amides.

The sulfide group can be oxidized to a sulfoxide (B87167). The resulting sulfoxide can then undergo a magnesium exchange to form a stable cyclopropyl Grignard reagent, which can be trapped with various electrophiles or used in cross-coupling reactions. nih.gov

This divergent approach allows for the generation of a wide array of topologically varied cyclopropane-containing building blocks from a single starting material. nih.gov Another strategy involves the use of donor-acceptor (D-A) cyclopropanes, which are versatile three-carbon building blocks. mdpi.com The "push-pull" electronic nature of the substituents on the cyclopropane ring facilitates selective bond cleavage, allowing these compounds to serve as precursors for a wide variety of both cyclic and acyclic systems. mdpi.com

Stereochemical Control and Diastereoselective Synthesis of Cyclopropyl-Amides

Achieving high stereochemical control is a critical challenge in the synthesis of substituted cyclopropanes, as they can exist as multiple diastereomers and enantiomers. Chiral cyclopropanes are important structural motifs in many biologically active compounds. chemistryviews.org

Several effective strategies have been developed to control the stereochemistry during the formation of cyclopropyl-amides:

Catalytic Asymmetric Cyclopropanation : Chiral catalysts can be used to induce stereoselectivity in the cyclopropanation of olefins. For example, chiral ruthenium phenyloxazoline (Ru-Pheox) complexes have been successfully used to catalyze the highly stereoselective cyclopropanation of olefins with diazo Weinreb amides. chemistryviews.org This method has produced a range of chiral cyclopropane amides with high yields (up to 99%), excellent diastereoselectivities (up to 99:1), and high enantioselectivities (up to 96% ee). chemistryviews.org

Substrate-Directed Synthesis : The stereochemistry of a reaction can be controlled by a chiral center already present in the substrate. For instance, the amide functionality within a molecule can direct the facial selectivity of reactions on a nearby cyclopropene (B1174273) double bond. The amide can coordinate to a metal cation, which then delivers a nucleophile to one face of the ring, resulting in a diastereomerically pure product.

Michael Initiated Ring Closure (MIRC) : The MIRC reaction is a powerful method for generating cyclopropane rings with high stereoselectivity. rsc.org This cascade reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that closes the three-membered ring. rsc.org The use of chiral auxiliaries, substrates, or catalysts in MIRC reactions allows for the synthesis of enantioenriched cyclopropanes. rsc.org

Tandem Asymmetric Reactions : Complex cyclopropyl alcohols can be synthesized with excellent stereocontrol using one-pot tandem procedures. acs.org An initial catalytic asymmetric addition to an aldehyde generates a chiral allylic alkoxide intermediate, which then undergoes a diastereoselective cyclopropanation in situ. acs.org This method allows for the creation of up to three new stereocenters in a single operation.

Table 2: Strategies for Stereoselective Cyclopropane Synthesis

| Method | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Cyclopropanation | Uses a chiral transition metal catalyst (e.g., Ru, Rh, Cu) to control stereochemistry during ring formation from an olefin and a carbene precursor. chemistryviews.orgrsc.org | High enantioselectivity and diastereoselectivity are achievable. |

| Substrate-Directed Reactions | An existing chiral center or functional group (e.g., an amide) in the starting material directs the stereochemical outcome of the cyclopropanation. | Provides excellent control over relative stereochemistry. |

| Michael Initiated Ring Closure (MIRC) | A conjugate addition followed by an intramolecular cyclization to form the cyclopropane ring. rsc.orgrsc.org | Versatile method; stereoselectivity can be controlled with chiral auxiliaries or catalysts. rsc.org |

| Tandem Asymmetric Synthesis | A multi-step sequence performed in one pot, where the stereochemistry of the first step dictates the outcome of the second. acs.org | Highly efficient for building molecular complexity and multiple stereocenters. acs.org |

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Modern spectroscopic methods are indispensable for the unambiguous determination of the compound's constitution, configuration, and preferred conformations in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom. For Z-N-Cyclopropyl-L-Isoleucinamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMDB, NOESY) NMR experiments would be employed for complete structural assignment.

The absolute configuration of the L-isoleucine residue, which possesses two chiral centers (Cα and Cβ), can be confirmed using advanced techniques like HPLC-SPE-NMR. This method allows for the separation and subsequent NMR analysis of diastereomers after derivatization with Marfey's reagent, enabling unambiguous assignment by comparing the spectra with those of standards. nih.gov

A key conformational feature of N-cyclopropyl amides is the existence of E and Z rotamers (also referred to as cis and trans isomers, respectively) about the amide bond. Unlike most acyclic secondary amides which predominantly exist as the Z-rotamer, NMR studies on N-cyclopropylacetamide have revealed a significant population (16-19%) of the E-rotamer in apolar solvents. nih.govacs.orgacs.org This unusual equilibrium is also expected for this compound and would be observable as a distinct set of signals for each rotamer in the NMR spectra.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Related Z-Protected Amino Acid Amide

| Atom | Representative Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Z-group (C₆H₅) | 7.30-7.40 | m |

| Z-group (CH₂) | 5.10 | s |

| Isoleucine NH | 6.50 (Z), 6.80 (E) | d |

| Isoleucine α-H | 4.20 | m |

| Isoleucine β-H | 1.95 | m |

| Isoleucine γ-CH₂ | 1.25, 1.45 | m |

| Isoleucine γ-CH₃ | 0.90 | d |

| Isoleucine δ-CH₃ | 0.85 | t |

| Cyclopropyl (B3062369) NH | 7.80 (Z), 8.10 (E) | d |

| Cyclopropyl CH | 2.70 | m |

| Cyclopropyl CH₂ | 0.50, 0.70 | m |

Note: This table presents hypothetical data based on known values for Z-protected amino acids and N-cyclopropyl amides to illustrate expected spectral regions. The presence of E/Z rotamers would lead to two sets of signals for nearby protons.

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely include:

Loss of the Z-group: Cleavage of the carbamate (B1207046) bond, resulting in a fragment corresponding to the remaining cyclopropyl-isoleucinamide.

Amide bond cleavage: Fragmentation of the peptide-like bond between the isoleucine residue and the cyclopropylamine (B47189).

Side-chain fragmentation: Loss of fragments from the isoleucine side chain.

Cyclopropyl ring opening: Under certain ionization conditions, the strained cyclopropyl ring can undergo ring-opening, a phenomenon noted in the metabolism of cyclopropyl-containing compounds. hyphadiscovery.comnih.gov

For quantitative studies, stable isotope-labeled versions of the compound can be synthesized and used as internal standards in mass spectrometry-based assays. isotope.comcreative-proteomics.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-C₇H₇O₂]⁺ | Loss of the benzyl (B1604629) portion of the Z-group |

| [M-C₈H₇O₂]⁺ | Loss of the entire Z-group |

| [C₁₀H₁₉N₂O]⁺ | Isoleucinyl-cyclopropylamide fragment |

| [C₆H₁₃NO]⁺ | Isoleucinamide fragment |

Note: This table is predictive, based on common fragmentation patterns of protected amino acids and amides.

X-ray Crystallography of this compound and its Molecular Complexes

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in its solid state.

While no crystal structures of this compound are publicly available, the primary utility of such a compound would likely be as an enzyme inhibitor. The cyclopropyl group is a known feature in various enzyme inhibitors, where it can access hydrophobic pockets within the enzyme's active site. nih.gov X-ray crystallography of a co-crystal, where the compound is bound to its target enzyme, is the gold standard for understanding its mechanism of action. nih.govacs.orgnih.gov Such studies have been performed on numerous inhibitors containing cyclopropyl moieties, revealing how they orient themselves to achieve high binding affinity and specificity. nih.gov

The analysis of co-crystal structures reveals the precise network of non-covalent interactions responsible for molecular recognition and binding. nih.gov For this compound, several types of interactions would be anticipated within an enzyme active site:

Hydrogen Bonding: The two N-H groups and the two carbonyl oxygens of the amide and carbamate functionalities can act as hydrogen bond donors and acceptors, respectively. wikipedia.orgrsc.org These are critical for anchoring the inhibitor to the protein backbone.

Hydrophobic Interactions: The benzyl ring of the Z-group, the isobutyl side chain of isoleucine, and the cyclopropyl ring would engage in favorable hydrophobic interactions with nonpolar residues in the active site. nih.gov

Amide-π Interactions: The planar amide groups can interact favorably with the electron-rich faces of aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) in the enzyme's binding pocket. mdpi.com

Table 3: Potential Intermolecular Interactions and Typical Distances

| Interaction Type | Donor/Acceptor/Group | Typical Distance (Å) |

|---|---|---|

| Hydrogen Bond | Amide N-H ··· O=C (Protein) | 2.8 - 3.2 |

| Hydrogen Bond | Carbonyl O ··· H-N (Protein) | 2.8 - 3.2 |

| Amide-π Stacking | Amide plane to Aromatic ring centroid | 3.5 - 4.5 |

| Hydrophobic (van der Waals) | Cyclopropyl C to Protein C | > 3.4 |

Note: This table provides generalized data for interactions common in protein-ligand complexes.

Conformational Preferences and Isomerism of Cyclopropyl-Amide Systems

The cyclopropyl group imparts unique conformational constraints on the molecule. The three-membered ring is inherently strained due to its 60° C-C-C bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.orgopenstax.org This high degree of ring strain influences the molecule's reactivity and shape. libretexts.orglumenlearning.com

Investigation of Cis/Trans Isomerism in Cyclopropyl-Substituted Systems

The amide bond (carbonyl-nitrogen bond) in peptides and related compounds can exist in two planar conformations: trans (also known as the E-rotamer) and cis (the Z-rotamer). In most secondary amides, the trans conformation is overwhelmingly favored due to steric hindrance between the substituents on the nitrogen and carbonyl carbon, making the cis population negligible. nih.govnih.gov However, research into N-cyclopropyl amides has shown a significant departure from this norm.

Nuclear Magnetic Resonance (NMR) studies on model compounds like N-cyclopropylacetamide have demonstrated an unexpectedly high population of the cis (E-rotamer) isomer, ranging from 16-19% in apolar solvents. nih.govacs.org This is a stark contrast to other aliphatic secondary acetamides where the cis form is rarely observed in significant amounts. nih.govacs.org This unusual equilibrium is a hallmark of the N-cyclopropyl amide functionality.

Further studies comparing formyl tripeptides with and without a cyclopropyl group have reinforced this finding. A peptide containing a cyclopropyl group exhibited a cis isomer distribution of 36% in chloroform (B151607) (CDCl₃), whereas a similar peptide with an isopropyl group showed only a 9% cis population. nih.gov This suggests that the electronic and steric properties of the cyclopropyl ring actively favor the cis conformation of the adjacent amide bond. nih.gov The implication is that the peptide-receptor interactions involving the cis conformer may be more effective than those of the trans conformer. nih.gov

Table 1: Comparison of Cis/Trans Isomer Populations in Amides

This table illustrates the significant influence of the N-cyclopropyl group on the amide bond's isomeric preference compared to other substituents.

| Compound | Substituent on Nitrogen | Solvent | Cis (E-rotamer) Population (%) | Trans (Z-rotamer) Population (%) | Source(s) |

| N-Cyclopropylacetamide | Cyclopropyl | Apolar Solvents | 16–19% | 81–84% | nih.govacs.org |

| HCO-Ac₃C-Leu-Phe-OMe | Cyclopropyl-containing | CDCl₃ | 36% | 64% | nih.gov |

| HCO-Aib-Leu-Phe-OMe | Isopropyl-containing | CDCl₃ | 9% | 91% | nih.gov |

Influence of Cyclopropyl Ring and Side Chains on Molecular Conformation

The structural impact of the cyclopropyl ring extends beyond the amide bond's cis/trans isomerism. nih.govacs.org Its presence introduces significant conformational rigidity and dictates the spatial arrangement of adjacent atoms. acs.org

A key finding from NMR studies and ab initio calculations is the preference of N-cyclopropyl amides for an ortho conformation around the N-cPr (Nitrogen-cyclopropyl) bond. nih.govacs.org In this arrangement, the dihedral angle formed by the N-H and the cyclopropyl C-H bonds is approximately 100°. This is a notable deviation from the anti conformation (180° dihedral angle) that is generally preferred by other secondary acetamides. nih.govacs.org This distinct conformational behavior has been observed across various secondary N-cyclopropyl amides, indicating it is a characteristic feature imparted by the cyclopropyl group. acs.org

Molecular Interactions and Mechanistic Studies Excluding Clinical Outcomes

Investigation of Enzyme Inhibition Profiles

The unique structural characteristics of cyclopropane-containing compounds, such as Z-N-Cyclopropyl-L-Isoleucinamide, have prompted extensive investigation into their potential as enzyme inhibitors. The rigid, conformationally constrained nature of the cyclopropyl (B3062369) group can lead to favorable binding interactions within enzyme active sites, enhancing potency and selectivity. nih.govnih.gov

Inhibition of Viral Proteases (e.g., 3C-like Proteases of Coronaviruses)

The 3C-like protease (3CLpro or Mpro) is a cysteine protease essential for the replication of coronaviruses, making it a key target for antiviral drug development. nih.govwikipedia.org Cyclopropane-based moieties have been integrated into the design of potent inhibitors targeting the 3CLpro of several coronaviruses, including SARS-CoV-2, SARS-CoV-1, and MERS-CoV. nih.gov

Structure-guided design has utilized the cyclopropyl group to access new chemical space in the active site of the viral protease. nih.gov These inhibitors often feature an aldehyde or a masked aldehyde warhead that forms a covalent bond with the catalytic cysteine residue (Cys145) in the 3CLpro active site. nih.govwikipedia.org High-resolution cocrystal structures have been instrumental in understanding the binding modes and mechanism of action of these inhibitors. nih.gov Studies have shown that the incorporation of a cyclopropyl design element can significantly enhance potency. For instance, certain cyclopropane-derived aldehyde inhibitors and their bisulfite adducts have demonstrated high potency against the 3CL proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV, suggesting they could act as broad-spectrum coronavirus inhibitors. nih.gov

One study reported that aldehyde inhibitors featuring a cyclopropyl group (compounds 5c and 11c) potently inhibited SARS-CoV-2 replication with EC50 values of 12 nM and 11 nM, respectively. nih.gov Their corresponding bisulfite adducts (5d and 11d) were similarly potent. nih.gov The inhibitory activity of these compounds against the proteases themselves was also significant, with IC50 values in the nanomolar range for MERS-CoV 3CLpro and SARS-CoV-1 3CLpro. nih.gov Furthermore, research has shown that zinc ions (Zn²⁺) can potently inhibit the activity of both 3CLpro and another essential coronavirus protease, PLpro, by binding to their catalytic sites. nih.gov

Inhibition of Cathepsins (e.g., Cathepsin L, Cathepsin C)

Cathepsins are a family of proteases, primarily cysteine proteases, that play roles in various physiological and pathological processes. google.comnih.gov Notably, some inhibitors designed for viral proteases also exhibit activity against host cathepsins, such as Cathepsin L (CatL), which is involved in the endosomal entry pathway of some viruses like SARS-CoV-2. nih.govnih.gov

A number of cyclopropane-derived aldehyde inhibitors have been found to inhibit Cathepsin L with high potency. nih.gov For example, select compounds from a series of coronavirus 3CLpro inhibitors (2c/d, 5c/d, and 11c/d) showed Cathepsin L inhibition with IC50 values ranging from 0.01 to 0.05 µM. nih.gov This dual inhibition profile is noteworthy, as targeting host factors like CatL can be a strategy for antiviral therapy. nih.gov

Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is another cysteine protease involved in the activation of pro-inflammatory serine proteases. google.comnih.gov Research into Cathepsin C inhibitors has led to the development of compounds incorporating a cyclopropyl nitrile group. nih.govebi.ac.uk These inhibitors have been shown to effectively block the maturation of neutrophil serine proteases, demonstrating that pharmacological inhibition of Cathepsin C can mimic the effects seen in genetic loss-of-function conditions. nih.gov

Inhibition of Nitric Oxide Synthases (nNOS and eNOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. The neuronal (nNOS) and endothelial (eNOS) isoforms are important targets in various therapeutic areas. nih.govnih.gov Inhibitors of nNOS have been explored for treating neurological disorders. nih.gov

Research has focused on developing selective nNOS inhibitors based on various chemical scaffolds. A series of inhibitors containing a trans-cyclopropyl group was synthesized and evaluated. nih.gov The introduction of the rigid, electron-withdrawing cyclopropyl ring was found to decrease the basicity of an adjacent amino group, which in some cases led to reduced inhibitory activity compared to the parent compound. nih.gov Despite this, several compounds exhibited potent, double-digit nanomolar inhibition and high selectivity for nNOS over eNOS in in-vitro enzyme assays. nih.gov Crystal structures of these inhibitors bound to nNOS and eNOS have provided a structural basis for these activity and selectivity profiles, guiding further development. nih.gov Other research has also noted that higher alkylarginines, including those with cyclopropyl groups, can act as inhibitors of multiple NOS isoforms. nih.gov

Potential Interactions with Other Peptidase Classes

The core structure of this compound suggests its primary interactions would be with peptidases, particularly cysteine peptidases, given the nature of the warheads often paired with such structures in inhibitor design. nih.govwikipedia.orgnih.gov Cathepsins L and C, as well as the coronavirus 3CLpro, are all cysteine proteases. nih.govwikipedia.orggoogle.com Cathepsin L belongs to the papain superfamily of cysteine proteases. google.com

Beyond these, Cathepsin V, a human lysosomal cysteine peptidase closely related to Cathepsin L, is another potential interaction partner. nih.gov It differs from Cathepsin L in tissue distribution and substrate specificity but shares structural similarities. nih.gov The development of inhibitors for Cathepsin V often involves screening compound libraries that are active against other cathepsins. nih.gov

Additionally, Cathepsin C is known to activate serine proteases, such as neutrophil elastase, by cleaving their N-terminal pro-dipeptides. google.comnih.gov Therefore, inhibitors of Cathepsin C can indirectly modulate the activity of a specific class of serine proteases. nih.gov

Studies on Histone Deacetylase (HDAC) and Demethylase (LSD1) Inhibition by Related Compounds

The regulation of gene expression through histone modifications is a critical cellular process, and enzymes like histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1) are key players. google.comgoogle.com These enzymes have become important targets in cancer therapy. nih.govnih.gov

Patents describe novel cyclopropyl-amide compounds that function as dual inhibitors of both LSD1 and HDACs. google.com These compounds are proposed to be useful for diseases involving cellular growth, such as cancer. google.com The rationale for dual inhibition stems from studies suggesting a synergistic effect between LSD1 and HDAC inhibition in modulating gene expression and inducing growth arrest in cancer cells. google.com

Other research has focused specifically on cyclopropylamines as inhibitors of LSD1. google.com LSD1 is overexpressed in various cancers, and its inhibition can decrease cancer cell proliferation. google.com However, the translation of inhibitor motifs from small molecules to peptide-based inhibitors can be complex. For example, while the small molecule tranylcypromine (B92988) (a cyclopropylamine) is a known LSD1 inactivator, a histone H3 peptide incorporating an exo-cyclopropyl-lysine was found to be only a weak, reversible inhibitor and did not inactivate the enzyme. nih.gov This highlights the intricate molecular recognition between LSD1 and its inhibitors. nih.gov

Insights into Tyrosine Kinase Inhibition by Analogs

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. nih.govnih.gov Dysregulation of tyrosine kinase activity is implicated in various diseases, including immune disorders and cancer. nih.govnih.gov

In the quest for novel, reversible inhibitors of Bruton's tyrosine kinase (Btk) for autoimmune diseases, researchers have developed analogs using cyclopropyl amide isosteres. nih.gov These cyclopropyl amides were designed to occupy a specific lipophilic pocket in the Btk active site. nih.gov Structural studies confirmed that the cyclopropane (B1198618) ring fits well in the target region, leading to favorable van der Waals interactions. nih.gov By investigating the structure-activity relationships, potent Btk inhibitors with a 2-fluoro-cyclopropylamide motif were identified that showed excellent kinase selectivity. nih.gov

Furthermore, in the total synthesis of sanguinamide A, a cyclic peptide natural product, an unnatural analog was produced that displayed mild tyrosine kinase inhibitory activity. soton.ac.uk This finding, although modest, suggests that peptide or peptidomimetic structures incorporating features related to this compound could potentially interact with tyrosine kinases. soton.ac.uk

Biochemical Assay Methodologies for Target Interaction Studies

To characterize the potential of a compound like this compound as an enzyme inhibitor, a suite of biochemical assays is employed. These methods are designed to quantify its ability to interfere with enzyme function and to characterize the physical nature of its interaction with a target protein.

The initial evaluation of an inhibitor's efficacy is typically performed using in vitro enzyme activity assays to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The methodology varies depending on the enzyme class.

For instance, if this compound were to be evaluated against a protease, such as a coronavirus 3C-like (3CL) protease, a Förster Resonance Energy Transfer (FRET) assay could be utilized. acs.org In this setup, the enzyme is incubated with various concentrations of the inhibitor before the addition of a fluorogenic substrate. acs.org The rate of substrate cleavage is monitored by measuring the fluorescence signal, and the IC50 is calculated by plotting the enzyme activity against the inhibitor concentration. acs.org Studies on cyclopropane-based inhibitors of SARS-CoV-2 3CLpro have successfully used this method to determine IC50 values, which ranged from 0.05 to 2.56 µM depending on the specific analogue. acs.orgnih.gov

Similarly, for an enzyme like neuronal nitric oxide synthase (nNOS), inhibitory potency can be determined through a hemoglobin capture assay. nih.gov This method measures the formation of nitric oxide (NO) from L-arginine. The IC50 value is determined by quantifying the reduction in NO production in the presence of the inhibitor. nih.gov

It is important to note that the core L-isoleucinamide structure, without the specific cyclopropyl and Z-group modifications, has shown very low intrinsic activity in some biological assays, such as those for HIV replication, with IC50 values greater than 500 µM. google.com.na This highlights the critical role that specific substitutions, like the cyclopropyl group, play in conferring inhibitory potency.

Table 1: Example IC50 Values for Cyclopropane-Based Inhibitors Against Viral Proteases This table presents data from studies on related cyclopropane-containing compounds to illustrate typical potency ranges.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 1c | SARS-CoV-2 3CLpro | 0.46 | nih.gov |

| 2c | SARS-CoV-2 3CLpro | 0.14 | nih.gov |

| 5c | MERS-CoV 3CLpro | 0.05 | nih.gov |

| 11c | MERS-CoV 3CLpro | 0.06 | nih.gov |

Beyond simple inhibitory potency, it is crucial to understand the kinetics and affinity of the inhibitor-enzyme interaction. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide direct measurements of the binding affinity (Kd). Thermal shift assays, which measure the change in a protein's melting temperature upon ligand binding, can also be used to screen for and confirm binding. mdpi.com

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which represents the true binding affinity of the inhibitor for the enzyme. For example, in the development of novel thrombin inhibitors, peptides were evaluated as competitive inhibitors, with Ki values determined to understand their potency. rcsb.org A study on isoleucine 2-epimerase inhibitors used kinetic analysis to determine that rationally designed analogues were competitive inhibitors with Ki values ranging from 1.5 to 11.0 mM. nih.gov These analyses are vital for understanding how the inhibitor interacts with the enzyme's active site and for guiding further optimization.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how each component of a molecule contributes to its biological activity. For this compound, the key components for SAR analysis are the cyclopropyl moiety, the L-isoleucine scaffold, and the amide linkage.

The cyclopropyl group is a versatile and highly valued substituent in drug design. hyphadiscovery.comchemenu.com Its inclusion can influence a molecule's properties in several ways:

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life. hyphadiscovery.com

Conformational Constraint: The rigid nature of the cyclopropyl ring can lock a molecule into a specific, bioactive conformation, potentially leading to a significant increase in binding potency. unl.ptnih.gov

Potency and Binding: The cyclopropyl group can fit into small hydrophobic pockets within an enzyme's active site, forming favorable van der Waals interactions and enhancing affinity. nih.gov In some coronavirus protease inhibitors, replacing a simple methylene (B1212753) group with a cyclopropane ring has been shown to increase potency. nih.gov

Electronic Effects: As an electron-withdrawing group, a cyclopropyl ring can decrease the basicity (pKa) of an adjacent amine. nih.govescholarship.org This can be a double-edged sword; while it may improve membrane permeability, it can also weaken critical hydrogen bond interactions with active site residues, sometimes leading to a loss of potency. nih.govescholarship.orgnih.gov

In some contexts, particularly when attached to a nitrogen atom, the cyclopropyl group can act as a mechanism-based inactivator, or "suicide inhibitor," where enzymatic processing leads to ring-opening and the formation of a reactive species that covalently binds to and inactivates the enzyme. frontiersin.orgku.edu

The L-isoleucine portion of the molecule serves as a chiral scaffold, presenting the other functional groups in a specific three-dimensional orientation. The sec-butyl side chain of isoleucine is critical for its recognition and binding to many enzyme active sites.

SAR studies on related L-isoleucine amide derivatives have shown that both the stereochemistry and the nature of the side chain are crucial for activity. For example, in a series of inhibitors for botulinum neurotoxin serotype A (BoNT/A LC), the sec-butyl side chain of isoleucine was found to fit within a shallow pocket of the active site. researchgate.net Replacing the sulfonamide linker in these derivatives with an amide linker—as is present in this compound—resulted in similar or improved inhibition, demonstrating the viability of the amide bond for this scaffold. researchgate.net

The importance of the isoleucine side chain's structure is further highlighted in studies of the Tlp3 chemoreceptor, where L-isoleucine was identified as the optimal ligand. mdpi.com Substitutions that altered the carbon backbone length or the position of the methyl group led to a significant reduction in binding affinity, underscoring the precise structural requirements of the binding pocket. mdpi.com

Table 2: Illustrative SAR Data for L-Isoleucine Amide Derivatives as BoNT/A LC Inhibitors This table is based on data for related isoleucine hydroxamic acids to demonstrate the impact of linker and side-chain modifications.

| Linker | Side Chain | IC50 (µM) | Reference |

| Sulfonamide | sec-Butyl (Isoleucine) | 0.021 | researchgate.net |

| Amide | sec-Butyl (Isoleucine) | 0.029 | researchgate.net |

| Sulfonamide | Isobutyl (Leucine) | 0.111 | researchgate.net |

| Amide | Isobutyl (Leucine) | 0.180 | researchgate.net |

The rational design of inhibitors like this compound leverages structural biology and computational chemistry to optimize potency and selectivity. High-resolution X-ray crystal structures of target enzymes in complex with inhibitors are invaluable, revealing the precise binding modes and key intermolecular interactions. acs.orgnih.gov

Design principles that would be applied to this class of compounds include:

Structure-Based Design: Using molecular docking simulations to predict how the cyclopropyl group and isoleucine side chain fit into the enzyme's binding pockets (often designated S1, S2, etc.). rcsb.orgnih.gov This allows for the optimization of hydrophobic and electrostatic interactions.

Blocking Metabolic Hotspots: Intentionally incorporating metabolically stable groups like cyclopropane at positions known to be susceptible to oxidative metabolism can significantly improve a compound's pharmacokinetic profile. hyphadiscovery.com

Modulating Physicochemical Properties: Fine-tuning properties such as pKa and lipophilicity through strategic modifications. The introduction of a cyclopropyl group is a key example of this, altering the basicity of the adjacent amine to balance potency and cell permeability. nih.govescholarship.org

Conformational Constraint: Employing rigid elements like the cyclopropane ring to reduce the entropic penalty of binding, thereby enhancing affinity and potentially improving selectivity for the target enzyme over other proteins. nih.govchemenu.com

Through the iterative application of these principles, guided by biochemical and structural data, a lead compound like this compound can be systematically optimized to achieve desired levels of potency and target specificity.

Computational and Theoretical Approaches to Z N Cyclopropyl L Isoleucinamide Research

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand (in this case, Z-N-Cyclopropyl-L-Isoleucinamide) interacts with a biological target, typically a protein or enzyme. These methods are crucial for understanding the structural basis of a compound's activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. google.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and then scoring them based on their energetic favorability. For this compound, a docking study would begin with the 3D structures of both the ligand and its target protein. Software programs like GLIDE or GOLD are often used for this purpose. nih.gov The algorithm places the flexible ligand into the rigid or flexible binding pocket of the receptor, and a scoring function estimates the binding affinity for each pose.

The output is a set of predicted binding modes, ranked by their docking scores. acs.org The top-ranked pose represents the most likely binding conformation. For instance, a docked pose of a related cyclopropyl-containing compound into the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1) revealed how the cyclopropyl (B3062369) group extended into a specific lipophilic pocket, an insight crucial for understanding its potency. nih.gov A similar analysis for this compound would identify key interactions, such as hydrogen bonds from its amide group or hydrophobic interactions involving the cyclopropyl and isobutyl groups, which anchor it within the active site.

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. google.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational changes and key interactions that stabilize the complex.

This method elucidates the entire molecular recognition process, revealing not just the final binding pose but also the flexibility of the protein and ligand. The simulations can highlight the stability of specific hydrogen bonds, the role of water molecules in mediating interactions, and the energetic contributions of different parts of the ligand. For example, MD can quantify the binding free energy, breaking it down into contributions from van der Waals forces, electrostatic interactions, and solvation effects. This detailed energetic and structural information is critical for explaining why this compound binds to its target and provides a rationale for its observed affinity and specificity. nih.gov

| Parameter | Description | Typical Software/Method | Insight Gained for this compound |

| Binding Pose | The predicted 3D orientation of the ligand in the target's active site. | GLIDE, AutoDock, GOLD | Identifies key interacting residues and the spatial arrangement of the cyclopropyl and isoleucine side chains. |

| Docking Score | A numerical value estimating the binding affinity of a given pose. | X-Score, ChemScore | Ranks potential binding modes to identify the most probable conformation. nih.gov |

| Binding Free Energy | The overall energy change upon ligand binding, indicating affinity. | MM/PBSA, MM/GBSA (from MD) | Provides a quantitative measure of binding strength and stability of the complex. |

| Interaction Analysis | Identification of specific non-covalent bonds (H-bonds, hydrophobic, etc.). | LigPlot+, PyMOL | Details the specific atomic interactions (e.g., amide H-bonds, cyclopropyl hydrophobic contacts) responsible for binding. |

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure and energy of a molecule. These methods are used to analyze the intrinsic properties of this compound, independent of its biological target.

Any non-rigid molecule like this compound can exist in multiple shapes or conformations due to the rotation around its single bonds. A conformational analysis aims to identify the most stable, low-energy conformations. QC methods can calculate the relative energies of different conformers with high accuracy, generating a conformational energy landscape. soton.ac.uk

This analysis is vital because a molecule's biological activity is often tied to its ability to adopt a specific "bioactive" conformation that fits the target's binding site. For this compound, this would involve studying the rotational barriers around the bonds connecting the cyclopropyl group, the amide linkage, and the isoleucine side chain. The results would reveal the most likely shapes the molecule adopts in solution, providing crucial input for docking studies and helping to understand the energetic cost of adopting the bioactive conformation. soton.ac.uk

QC calculations can determine a molecule's electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is key to predicting a molecule's reactivity. For example, the calculated electrostatic potential map would show the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. The amide oxygen would likely be a region of negative potential, making it a hydrogen bond acceptor, while the amide hydrogen would be a region of positive potential, acting as a hydrogen bond donor.

Furthermore, these calculations can help predict sites of metabolism. In related research, oxidation of a cyclopropyl group was identified as a potential metabolic pathway. nih.gov QC calculations could predict the susceptibility of the cyclopropyl ring in this compound to such oxidative reactions by analyzing its electronic structure and bond strengths, thereby guiding the design of more metabolically stable analogs.

| QC Calculation Type | Property Calculated | Relevance to this compound |

| Potential Energy Scan | Rotational energy barriers | Determines the flexibility of the molecule and the preferred orientations of its functional groups. |

| Geometry Optimization | Low-energy 3D structures | Identifies the most stable ground-state conformations. soton.ac.uk |

| Electrostatic Potential | Electron density distribution | Predicts regions involved in electrostatic interactions and hydrogen bonding. |

| Frontier Molecular Orbitals | HOMO-LUMO energy gap | Provides insights into chemical reactivity and electronic transitions. |

Structure-Guided Design and Virtual Screening Methodologies for New Analogs

The ultimate goal of computational studies is often to design new, improved molecules. Structure-guided design and virtual screening are two key methodologies used to achieve this.

Structure-guided design uses the detailed 3D information from docking or crystallography to rationally design new analogs. nih.gov For this compound, if docking studies revealed an unoccupied pocket near the cyclopropyl group, a medicinal chemist could design an analog with an additional functional group to fill that space, potentially increasing binding affinity. This approach was successfully used in the design of IDO1 inhibitors, where adding a methyl group to a cyclopropyl ring led to an 8-fold increase in potency by better occupying a lipophilic pocket. nih.gov

Virtual screening is a computational technique used to search large libraries of compounds to identify those most likely to bind to a drug target. nih.gov Starting with the known active compound this compound, a ligand-based virtual screen could be performed. This involves searching a database for molecules with a similar shape and electrostatic properties. Alternatively, a structure-based virtual screen would involve docking millions of commercially or synthetically available compounds into the target's binding site to find new and diverse chemical scaffolds that fit well. nih.gov The top-scoring "hits" from the virtual screen are then prioritized for experimental testing, dramatically accelerating the discovery of novel analogs.

| Methodology | Description | Application for this compound |

| Structure-Guided Design | Using the 3D structure of the ligand-target complex to make rational modifications. | Modifying the cyclopropyl or isoleucine moiety to improve interactions or block metabolism. nih.gov |

| Ligand-Based Virtual Screening | Searching for molecules with similar features (shape, pharmacophore) to a known active compound. | Identifying structurally similar compounds from large databases that might mimic its activity. |

| Structure-Based Virtual Screening | Docking a large library of compounds into the target's active site. | Discovering novel chemical scaffolds that are predicted to bind to the same target. nih.gov |

| Hit Prioritization | Ranking screened compounds based on docking score, binding interactions, and other properties. | Selecting a small, diverse set of promising new analogs for synthesis and biological testing. |

Role As a Chemical Probe and Research Tool

Applications in Investigating Enzyme Mechanisms and Substrate Specificity

The introduction of a cyclopropyl (B3062369) moiety onto the nitrogen atom of L-isoleucinamide creates a sterically constrained and chemically unique structure that can be exploited to probe the active sites of enzymes. This modification can influence the binding affinity and orientation of the molecule within an enzyme's catalytic pocket, providing valuable insights into enzyme-substrate interactions.

The cyclopropyl group, with its rigid, three-membered ring, introduces a conformational rigidity not present in its linear alkyl counterparts. This rigidity can help to "lock" the molecule into a specific conformation, which can be particularly useful in mapping the topographically demanding environment of an enzyme's active site. researchgate.net By comparing the binding and activity of Z-N-Cyclopropyl-L-Isoleucinamide with its non-cyclopropylated analogues, researchers can infer the spatial requirements and electronic preferences of the enzyme's binding pocket.

Moreover, the cyclopropyl group is known to be susceptible to ring-opening reactions under specific enzymatic or chemical conditions, particularly those involving single-electron transfer (SET) processes. acs.orgresearchgate.net This property allows this compound to act as a mechanistic probe. If an enzyme is capable of oxidizing the nitrogen atom, the subsequent ring-opening of the cyclopropyl group can provide evidence for a radical-based catalytic mechanism. This has been demonstrated with N-cyclopropylanilines, which are used to probe the oxidative properties of various chemical and biological systems. acs.orgresearchgate.net

Utility in Target Identification and Validation Studies in Molecular Biology

In the realm of molecular biology, identifying the specific protein targets of bioactive small molecules is a critical step in understanding their mechanism of action. This compound can be adapted for use in target identification and validation studies. Its core structure can be functionalized with reporter tags, such as biotin (B1667282) or a fluorescent dye, or with a reactive group for covalent labeling of the target protein.

The inherent stability of the cyclopropyl-peptidomimetic structure can be an advantage in these studies. mtsu.edu Unlike natural peptides, which are often rapidly degraded by proteases, peptidomimetics like this compound can exhibit enhanced stability, allowing for more persistent interactions with their target proteins in complex biological mixtures like cell lysates or in living cells. researchgate.netmtsu.edu

The process of target validation often involves demonstrating that the interaction of a small molecule with its putative target is responsible for a specific biological effect. By creating a series of analogues of this compound with varying affinities for the target protein, researchers can establish a structure-activity relationship (SAR). A strong correlation between the binding affinity of the analogues and their biological activity provides compelling evidence for the validation of the identified target.

Development as a Scaffold for More Complex Chemical Entity Synthesis

A key aspect of modern drug discovery and chemical biology is the development of molecular scaffolds that can be readily diversified to create libraries of related compounds. This compound serves as a valuable chiral building block and scaffold for the synthesis of more complex chemical entities. mtsu.eduscilit.com The presence of multiple functional groups—the amide, the secondary amine, and the chiral center of the isoleucine residue—provides several points for chemical modification.

The cyclopropyl ring itself can be further functionalized, although this is often more challenging. More commonly, the amide and amine groups are used as handles for elaboration. For instance, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amines to form larger peptidomimetic structures. The secondary amine can be acylated, alkylated, or used in other coupling reactions to introduce new substituents.

The stereochemistry of the L-isoleucine core provides a chiral scaffold, which is highly desirable in the synthesis of biologically active molecules, as the biological activity of a compound is often dependent on its stereochemistry. The synthesis of complex molecules, such as HIV-1 protease inhibitors, has utilized cyclopropane-derived peptidomimetics to create potent and selective therapeutic candidates. scilit.comresearchgate.netacs.org

Contribution to Understanding Peptidomimetic Design Principles

The study of compounds like this compound contributes significantly to the broader understanding of peptidomimetic design principles. The primary goal of peptidomimetic design is to create molecules that retain or improve upon the biological activity of a natural peptide while overcoming its limitations, such as poor stability, low bioavailability, and lack of receptor selectivity. researchgate.netmtsu.edu

The incorporation of a cyclopropyl group is a classic example of a strategy to introduce conformational constraints into a flexible peptide backbone. By reducing the number of accessible conformations, it is possible to pre-organize the molecule into a bioactive conformation, thereby increasing its affinity for the target and potentially enhancing its selectivity. researchgate.netscilit.comresearchgate.net The study of how the cyclopropyl group in this compound influences its three-dimensional structure and biological activity provides valuable data for refining computational models used in rational drug design.

Furthermore, the synthesis and biological evaluation of this compound and its analogues help to build a more comprehensive understanding of how non-natural amino acids and modifications can be used to modulate the properties of peptides. This knowledge is crucial for the development of new therapeutic agents and research tools that can target a wide range of biological processes with high precision.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| Chirality | (S)-configuration at the α-carbon of isoleucine |

| Key Structural Features | Cyclopropyl group on the amide nitrogen, sec-butyl side chain |

Table 2: Potential Research Applications of this compound and Related Compounds

| Application Area | Specific Use | Rationale |

| Enzyme Inhibition Studies | Probe for protease and amidase active sites | The constrained conformation can provide insights into substrate specificity. scilit.comresearchgate.net |

| Mechanistic Enzymology | Mechanistic probe for redox-active enzymes | The cyclopropyl group can undergo ring-opening upon single-electron oxidation. acs.orgresearchgate.net |

| Target Identification | Scaffold for affinity-based probes | Can be functionalized with reporter tags to identify binding partners. |

| Medicinal Chemistry | Scaffold for drug discovery | Provides a chiral core for the synthesis of more complex, biologically active molecules. mtsu.eduacs.org |

| Peptidomimetic Design | Model system for studying conformational constraints | Helps to understand how non-natural amino acids affect peptide structure and function. researchgate.net |

Q & A

Q. How do NIH guidelines influence the reporting of preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For in vitro work, disclose cell line authentication (e.g., STR profiling) and mycoplasma testing. Publish negative results in repositories like BioRxiv to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.